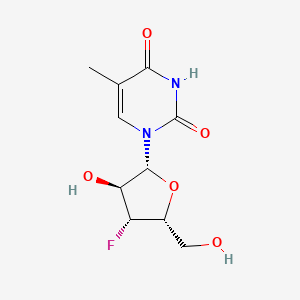

1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Description

This compound is a fluorinated nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a 5-methylpyrimidine-2,4-dione (thymine) base. Its structural uniqueness lies in the 4-fluoro and 3-hydroxy substitutions on the sugar ring, along with a 5-hydroxymethyl group. The stereochemistry (2R,3S,4R,5R) ensures precise spatial orientation, critical for interactions with biological targets such as enzymes or viral polymerases. Fluorine’s electronegativity enhances metabolic stability and influences hydrogen bonding, making this compound a candidate for antiviral or anticancer applications .

Properties

IUPAC Name |

1-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLCLDYCKOUGAR-JVZYCSMKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and antitumor effects, supported by case studies and research findings.

- Molecular Formula: CHFNO

- Molecular Weight: 269.23 g/mol

- CAS Number: 2082744-84-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The focus areas include:

- Antiviral Activity : Research indicates that certain nucleoside analogues exhibit significant antiviral properties. The structure of the compound suggests potential interactions with viral enzymes or receptors.

- Antitumor Activity : Several studies have highlighted the antitumor potential of similar pyrimidine derivatives. The compound's ability to interfere with DNA synthesis may contribute to its anticancer effects.

- Antibacterial Activity : Some derivatives have shown promising results against bacterial strains, suggesting that modifications in the structure can enhance antibacterial properties.

Antiviral Studies

A study published in Europe PMC evaluated various nucleoside analogues for their antiviral activity. Compounds similar to 1-((2R,3S,4R,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione were synthesized and tested against viral infections. The results indicated that some compounds exhibited significant inhibition of viral replication, particularly against RNA viruses .

Antitumor Studies

Research on pyrimidine derivatives has shown that they can inhibit tumor cell proliferation. A specific study found that compounds with similar structural features induced apoptosis in cancer cells through modulation of the cell cycle and activation of caspases .

Antibacterial Studies

A comparative analysis of various nucleosides demonstrated that certain modifications increased antibacterial efficacy against Gram-positive and Gram-negative bacteria. The compound's hydroxymethyl group may enhance its interaction with bacterial cell walls or enzymes involved in cell wall synthesis.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral | Significant inhibition of viral replication in vitro |

| Study 2 | Antitumor | Induced apoptosis in cancer cells; modulation of cell cycle |

| Study 3 | Antibacterial | Enhanced activity against Gram-positive bacteria |

Scientific Research Applications

Medicinal Chemistry

This compound is being investigated for its potential as an antiviral agent. Its structural similarity to nucleosides suggests it may inhibit viral replication mechanisms. Studies have demonstrated that compounds with similar configurations can effectively target viral polymerases and proteases.

Anticancer Research

Research indicates that derivatives of pyrimidine can exhibit anticancer properties. The incorporation of the tetrahydrofuran moiety may enhance bioavailability and specificity towards cancer cells. In vitro studies have shown promising results in inhibiting tumor cell proliferation.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for enzymes that utilize pyrimidine derivatives as substrates. This application is particularly relevant in the context of metabolic disorders.

Nucleoside Analog Development

As a nucleoside analog, this compound has potential applications in the development of new antiviral and anticancer drugs. Its ability to mimic natural nucleosides allows it to interfere with nucleic acid synthesis, making it a candidate for further pharmacological studies.

Case Study 1: Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antiviral activity against influenza virus strains. The results indicated that certain modifications significantly enhanced efficacy, leading to a reduction in viral load in infected cell lines.

Case Study 2: Anticancer Properties

A recent investigation focused on the anticancer properties of this compound against breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, implicating its potential as a therapeutic agent in oncology.

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antiviral agent | Inhibits viral replication mechanisms |

| Anticancer Research | Tumor cell proliferation inhibition | Significant reduction in MCF-7 cell viability |

| Enzyme Inhibition | Metabolic pathway modulation | Acts as a competitive inhibitor |

| Nucleoside Analog | Drug development | Mimics natural nucleosides |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related nucleoside analogs:

Key Structural and Functional Insights:

Sugar Modifications: The 4-fluoro substitution in the target compound distinguishes it from dideoxy () or dioxolane-protected () analogs. Fluorine’s electronegativity may reduce enzymatic degradation compared to hydroxyl groups .

Base Modifications :

- The 5-methyl group (thymine) contrasts with 5-fluoro () or uracil () bases, affecting base-pairing and cytotoxicity profiles.

Synthetic Routes :

- The target compound’s synthesis likely involves fluorination at the 4' position, contrasting with click chemistry for triazole conjugates () or TBDMS protection strategies () .

Research Findings and Data

Table 1: Physicochemical Properties of Selected Compounds

Q & A

Q. What are the established synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves nucleoside analog preparation, leveraging fluorinated tetrahydrofuran intermediates. For example, fluorination at the 4-position of the tetrahydrofuran ring is achieved via electrophilic substitution or nucleophilic displacement reactions. A key step includes protecting reactive hydroxyl and hydroxymethyl groups using reagents like bis(4-methoxyphenyl)(phenyl)methyl (DMT) groups . To ensure purity (>98%), column chromatography and HPLC are recommended, with rigorous NMR (¹H, ¹³C, 19F) and mass spectrometry validation . Contaminants such as dehalogenated byproducts should be monitored via reverse-phase chromatography.

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., 2R,3S,4R,5R configuration) and fluorine integration. 19F NMR detects fluorination efficiency .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice, critical for understanding bioactivity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₀H₁₂FN₂O₅) and detects isotopic patterns for iodine-containing analogs .

Q. How should the compound be stored to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the hydroxymethyl group and hydrolysis of the fluorinated ring. Lyophilization is advised for long-term storage. Avoid exposure to moisture or heat (>30°C), which can degrade the tetrahydrofuran ring .

Advanced Research Questions

Q. How does fluorination at the 4-position influence biological activity?

Fluorination enhances metabolic stability and binding affinity to viral polymerases or tumor-associated enzymes. For example, 4-fluoro analogs show improved anti-tumor activity by inhibiting thymidylate synthase, as evidenced by IC₅₀ values in cell-based assays . However, contradictory data exist: some studies report reduced solubility due to increased hydrophobicity, necessitating formulation optimization (e.g., PEGylation) .

Q. What strategies mitigate side reactions during hydroxymethyl group functionalization?

- Protection-Deprotection : Use acid-labile groups (e.g., DMT) for hydroxymethyl protection during iodination or phosphorylation. Lithium carbonate and N-ethyl-N,N-diisopropylamine in THF minimize side reactions during deprotection .

- Low-Temperature Synthesis : Reactions at –20°C reduce epimerization risks .

- In Situ Monitoring : FTIR tracks hydroxyl group reactivity to prevent over-alkylation .

Q. How can computational modeling guide structural optimization?

- Docking Studies : Predict binding modes with viral RNA polymerases (e.g., SARS-CoV-2 RdRp) using Schrödinger Suite or AutoDock Vina. Focus on hydrogen bonding between the 3-hydroxy group and conserved aspartate residues .

- DFT Calculations : Assess fluorination’s electronic effects on the pyrimidine-dione ring’s tautomeric equilibrium, which impacts base-pairing in antisense oligonucleotides .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Yield Optimization : A reported 89% yield via DMT protection requires careful stoichiometric control of N-ethyl-N,N-diisopropylamine (3 eq.) and Li₂CO₃ (5 eq.) .

- Purification : Scale-compatible techniques like flash chromatography with C18 silica improve separation of diastereomers .

- Toxicity Profiling : Acute oral toxicity (LD₅₀ > 500 mg/kg in rodents) and organ-specific effects (e.g., respiratory irritation) must be evaluated per GHS Category 4 guidelines .

Data Contradictions and Resolution

- Anti-Viral vs. Anti-Tumor Efficacy : While highlights anti-tumor potential, emphasizes anti-viral applications. These discrepancies may arise from assay specificity (e.g., kinase vs. polymerase targets). Researchers should validate activity in disease-specific models.

- Storage Stability : recommends 2–8°C, whereas suggests lyophilization. Stability studies under varying conditions (e.g., pH, temperature) are critical for protocol standardization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.